4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one
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Overview
Description
The compound “4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The presence of a fluorophenyl group could suggest that this compound has some pharmacological activity, as fluorine is often used in drug design to improve a drug’s stability, selectivity, or potency .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds between them .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the piperazine ring could make the compound basic, while the fluorophenyl group could increase its lipophilicity . These properties could affect things like the compound’s solubility, stability, and how it behaves in the body .
Scientific Research Applications
Synthesis and Structural Analysis
Fe-Catalyzed Synthesis :A study by Shakhmaev, Sunagatullina, and Zorin (2016) discusses the Fe-catalyzed synthesis of flunarizine and its (Z)-isomer, showcasing the compound's versatile synthesis methods. This research highlights the compound's importance in producing drugs with vasodilating effects and applications in treating migraines, dizziness, and epilepsy Fe-catalyzed synthesis of flunarizine and its (Z)-isomer.
Docking Studies :Balaraju, Kalyani, and Laxminarayana (2019) conducted synthesis and docking studies of a similar piperazine-1-yl-1H-indazole derivative, emphasizing the significance of such compounds in medicinal chemistry due to their novel synthesis and potential biological activities SYNTHESIS AND DOCKING STUDIES OF 1-(2- FLUOROPHENYL)-3-(4-((PYRIDINE-2-YL) METHYL) PIPERAZINE-1-YL)-1H-INDAZOLE.
Biological and Therapeutic Applications
Antibacterial and Antifungal Activities :Ostrowska et al. (2016) explored the antibacterial and antifungal activities of a series of 5-[4-(4-aryl-1-piperazinyl)butoxy]coumarins, shedding light on the potential therapeutic applications of such compounds. The study identified derivatives with significant activity against Gram-positive bacteria and Candida species, indicating the compound's role in developing new antimicrobial agents Synthesis and biological screening of a new series of 5-[4-(4-aryl-1-piperazinyl)butoxy]coumarins.
Antitumor Activity :Zhong et al. (2018) synthesized and characterized two cinnamide derivatives, including one with a structure related to the queried compound, and assessed their antitumor activity. Their findings revealed effective activities against neurotoxicity induced by glutamine in PC12 cells and a protective effect on cerebral infarction, showcasing the compound's potential in neuroprotective and antitumor therapies Synthesis, crystal structure, Hirshfeld surfaces analysis and anti-ischemic activity of cinnamide derivatives.
Mechanism of Action
Target of Action
The primary target of the compound 4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function . It has been demonstrated that this compound is a novel inhibitor of ENTs, showing more selectivity to ENT2 than to ENT1 .
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis pathway and the regulation of adenosine function . This results in downstream effects on cellular processes that rely on these pathways.
Pharmacokinetics
It has been observed that the compound reduces the maximum rate of uridine uptake in ent1 and ent2 without affecting the michaelis constant (km), indicating that it may have an impact on the bioavailability of these transporters .
Result of Action
The molecular and cellular effects of the compound’s action include the reduction of uridine uptake in ENT1 and ENT2 . This suggests that the compound may affect cellular processes that rely on nucleotide synthesis and adenosine function.
Future Directions
Future research on this compound could involve further exploring its synthesis, studying its physical and chemical properties, and investigating its potential uses. For example, if it has pharmacological activity, it could be tested in preclinical and clinical trials to evaluate its efficacy and safety .
Biochemical Analysis
Biochemical Properties
4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit human equilibrative nucleoside transporters (ENTs), particularly ENT2, more selectively than ENT1 . The presence of the fluorophenyl group in the piperazine ring is essential for its inhibitory effects on ENTs . The compound’s interactions with ENTs involve non-competitive and irreversible inhibition, reducing the maximum velocity (Vmax) of nucleoside uptake without affecting the Michaelis constant (Km) .
Cellular Effects
The effects of 4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it does not affect cell viability, protein expression, or internalization of ENTs . The compound’s ability to inhibit nucleoside transport can impact nucleotide synthesis, adenosine regulation, and chemotherapy efficacy .
Molecular Mechanism
At the molecular level, 4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one exerts its effects through specific binding interactions with biomolecules. The compound’s inhibitory action on ENTs involves binding to a site distinct from conventional inhibitors . Molecular docking analysis has revealed that the binding site of this compound in ENT1 differs from other inhibitors, contributing to its unique inhibitory profile . The presence of halogen substitutes in the fluorophenyl moiety is crucial for its activity .
Temporal Effects in Laboratory Settings
The temporal effects of 4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound’s inhibitory effects on ENTs are irreversible and non-competitive, indicating that its impact persists over time . Detailed studies on its stability and degradation in various conditions are still needed to fully understand its temporal dynamics.
Dosage Effects in Animal Models
In animal models, the effects of 4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one vary with different dosages. Studies have shown that the compound’s inhibitory effects on ENTs are dose-dependent, with higher doses leading to more pronounced inhibition . The compound does not affect cell viability, suggesting a favorable safety profile at effective doses
Metabolic Pathways
4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one is involved in metabolic pathways related to nucleoside transport and metabolism. The compound interacts with ENTs, which play a vital role in nucleotide synthesis and adenosine regulation . By inhibiting these transporters, the compound can affect metabolic flux and metabolite levels, potentially influencing various biochemical processes .
Transport and Distribution
The transport and distribution of 4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one within cells and tissues are mediated by its interactions with ENTs. The compound’s selective inhibition of ENT2 suggests that it may preferentially accumulate in tissues with higher ENT2 expression . Understanding its transport and distribution dynamics is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one is influenced by its interactions with ENTs and other biomolecules. The compound’s ability to inhibit nucleoside transporters suggests that it may localize to cellular compartments involved in nucleotide synthesis and adenosine regulation
Properties
IUPAC Name |
4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O2/c1-15-11-16(2)22-17(13-21(26)27-20(22)12-15)14-24-7-9-25(10-8-24)19-5-3-18(23)4-6-19/h3-6,11-13H,7-10,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFRUPMVABLLJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=CC(=O)OC2=C1)CN3CCN(CC3)C4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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